molecular formula C3H6ClN3O B8129047 5-AMino-1,2-dihydropyrazol-3-one hydrochloride

5-AMino-1,2-dihydropyrazol-3-one hydrochloride

Cat. No.: B8129047
M. Wt: 135.55 g/mol
InChI Key: BQDDDXIRQFNXHL-UHFFFAOYSA-N
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Description

5-Amino-1,2-dihydropyrazol-3-one hydrochloride is an organic compound with the molecular formula C3H6ClN3O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its versatility in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,2-dihydropyrazol-3-one hydrochloride typically involves the reaction of hydrazine derivatives with β-dicarbonyl compoundsThe reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,2-dihydropyrazol-3-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

5-Amino-1,2-dihydropyrazol-3-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1,2-dihydropyrazol-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. In medicinal applications, it may target kinases, proteases, and other critical proteins involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1,2-dihydropyrazol-3-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility and reactivity. This makes it a valuable compound for specific synthetic and medicinal applications .

Properties

IUPAC Name

5-amino-1,2-dihydropyrazol-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O.ClH/c4-2-1-3(7)6-5-2;/h1H,(H4,4,5,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDDDXIRQFNXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NNC1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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